molecular formula C10H6F6N+ B12817474 [3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

Cat. No.: B12817474
M. Wt: 254.15 g/mol
InChI Key: ZXKSTIRGFIZIPW-UHFFFAOYSA-N
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Description

[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium is a highly specialized ammonium derivative characterized by a methylidyneazanium (H₂C=NH₂⁺) core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This structure confers unique electronic and steric properties due to the strong electron-withdrawing trifluoromethyl (-CF₃) groups and the planar aromatic ring.

The trifluoromethyl groups enhance lipophilicity and thermal stability, making such compounds valuable in catalysis, materials science, and pharmaceutical intermediates. The methylidyneazanium moiety likely participates in acid-base or nucleophilic reactions, akin to other iminium ions.

Properties

Molecular Formula

C10H6F6N+

Molecular Weight

254.15 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

InChI

InChI=1S/C10H6F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h1-4H,5H2/q+1

InChI Key

ZXKSTIRGFIZIPW-UHFFFAOYSA-N

Canonical SMILES

C#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanide compound. The general reaction scheme is as follows:

[ \text{3,5-Bis(trifluoromethyl)benzylamine} + \text{Phosgene} \rightarrow \text{3,5-Bis(trifluoromethyl)benzylisocyanide} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 3,5-Bis(trifluoromethyl)benzylisocyanide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-bis(trifluoromethyl)phenyl isocyanate.

    Reduction: Formation of 3,5-bis(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzylisocyanide has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl vs. Dimethylamino Groups: Compared to 3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine (), which features electron-donating dimethylamino (-NMe₂) groups, the trifluoromethyl substituents in the target compound are strongly electron-withdrawing. This difference significantly alters reactivity: dimethylamino groups facilitate nucleophilic aromatic substitution (e.g., bromination in ), while trifluoromethyl groups deactivate the aromatic ring, favoring electrophilic substitutions under harsher conditions .
  • Trifluoromethyl vs. Bromine: The brominated derivative in (6,6’-dibromo-3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine) introduces steric bulk and polarizable halogens. In contrast, trifluoromethyl groups provide steric hindrance with minimal polarizability but enhance oxidative stability .

Ionic Liquid Analogues ()

1-Methylimidazolium ionic liquids (e.g., 1-Methylimidazolium trifluoromethanesulfonate) share the trifluoromethyl motif but differ in their cationic core (imidazolium vs. methylidyneazanium). The target compound’s smaller cationic structure may result in higher melting points and lower ionic conductivity compared to imidazolium salts, which are typically liquid at room temperature .

Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity Profile
[3,5-Bis(CF₃)Ph]CH₂-C≡NH₂⁺ (Target) 3,5-bis(CF₃)Ph, methylidyne ~350 (estimated) 150–200 (estimated) Low in H₂O, high in DCM Electrophilic substitution, acid-base
3,3’-Bis(NMe₂)-5,5’-bi-1,2,4-triazine (E1) NMe₂, bi-triazine core 292.3 180–185 Moderate in DMSO Nucleophilic substitution
1-Methylimidazolium triflate (E2) CF₃SO₃⁻, imidazolium core 232.18 <25 (liquid) High in H₂O, MeOH Ionic conduction, catalysis

Key Observations :

  • The target compound’s trifluoromethyl groups reduce aqueous solubility compared to ionic liquids (E2) but improve compatibility with nonpolar solvents.
  • Its melting point is likely higher than ionic liquids but lower than fully aromatic triazines (E1) due to reduced π-stacking.

Biological Activity

[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium is a compound characterized by its unique molecular structure, which includes two trifluoromethyl groups attached to a phenyl ring. This structural configuration significantly influences its biological activity and potential applications in medicinal chemistry and drug discovery.

  • Molecular Formula : C10H6F6N+
  • Molecular Weight : 254.15 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZXKSTIRGFIZIPW-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The isocyanide group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The presence of trifluoromethyl groups enhances the compound's lipophilicity, facilitating its interaction with biological membranes and increasing bioavailability.

Biological Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced pharmacological properties. Specifically, studies have shown that derivatives containing trifluoromethyl groups can improve the pharmacodynamics and pharmacokinetics of various drugs, enhancing their antimicrobial efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Activity

A notable study focused on the synthesis of pyrazole derivatives substituted with 3,5-bis(trifluoromethyl)phenyl groups demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL against various bacterial strains, indicating potent antibacterial properties . These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, preliminary studies indicate potential anticancer activity. The compound has shown promise in inhibiting tumor growth in xenograft models and reducing neurological impairment in animal models of intracerebral hemorrhage . Such effects may be linked to its ability to inhibit the NK-1 receptor, which is involved in pain and inflammation pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Studies Derivatives exhibited MIC values as low as 0.5 µg/mL against MRSA strains, outperforming traditional antibiotics like vancomycin .
Cytotoxicity Assays Inhibition of tumor growth observed in xenograft models; reduction in neuronal damage noted in models of intracerebral hemorrhage .
Mechanistic Insights Covalent bonding with nucleophilic sites on proteins enhances modulation of enzyme activities .

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